![molecular formula C8H15N B15240413 1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
1-Methyl-octahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C8H15N. It features a fused ring system consisting of a cyclopentane ring and a pyrrole ring, with a methyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-octahydrocyclopenta[c]pyrrole can be synthesized through several methods. One common approach involves the reduction of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives. The reaction typically uses lithium alkylide in the presence of a chiral organic ligand, with solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction is carried out at low temperatures, ranging from -50°C to -78°C .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include the use of suitable Lewis acids to promote the reaction and achieve a product purity of over 97% .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: N-alkyl, N-sulfonyl, and N-benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Octahydrocyclopenta[c]pyrrole: Lacks the methyl group on the nitrogen atom.
Pyrrole: A simpler structure without the fused cyclopentane ring.
N-methylpyrrole: Similar structure but without the fused cyclopentane ring.
Uniqueness: 1-Methyl-octahydrocyclopenta[c]pyrrole is unique due to its fused ring system and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15N/c1-6-8-4-2-3-7(8)5-9-6/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
JGSNIMRVOHRVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


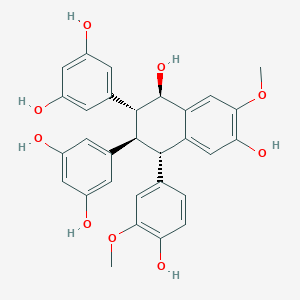
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
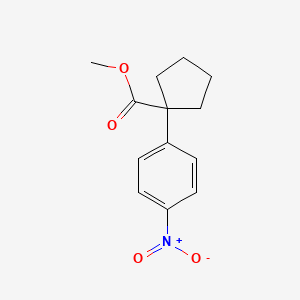
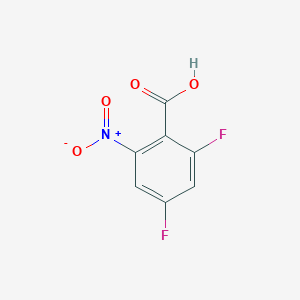
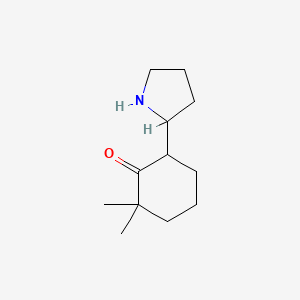
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
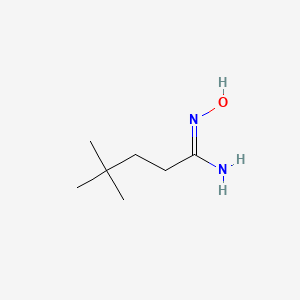
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
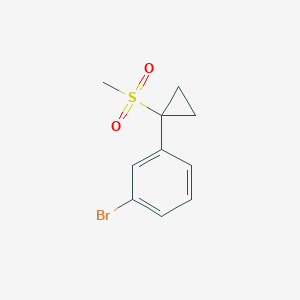

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
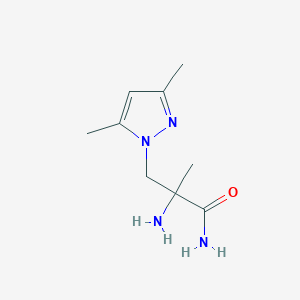
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
